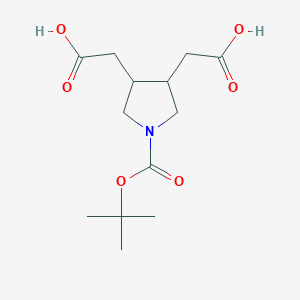

2,2'-(1-(Tert-butoxycarbonyl)pyrrolidine-3,4-diyl)diacetic acid

Description

Properties

IUPAC Name |

2-[4-(carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO6/c1-13(2,3)20-12(19)14-6-8(4-10(15)16)9(7-14)5-11(17)18/h8-9H,4-7H2,1-3H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGIUTCJAUSCIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1-(Tert-butoxycarbonyl)pyrrolidine-3,4-diyl)diacetic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Attachment of Diacetic Acid Groups: The diacetic acid groups are introduced through a series of esterification and hydrolysis reactions involving suitable acylating agents and acidic or basic conditions.

Industrial Production Methods

Industrial production of 2,2’-(1-(Tert-butoxycarbonyl)pyrrolidine-3,4-diyl)diacetic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1-(Tert-butoxycarbonyl)pyrrolidine-3,4-diyl)diacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted products depending on the reagents and conditions used.

Scientific Research Applications

2,2’-(1-(Tert-butoxycarbonyl)pyrrolidine-3,4-diyl)diacetic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and intermediates.

Biology: The compound is employed in the synthesis of biologically active molecules and as a probe in biochemical studies.

Medicine: It serves as a precursor for the development of pharmaceutical compounds and drug candidates.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-(1-(Tert-butoxycarbonyl)pyrrolidine-3,4-diyl)diacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. Its reactivity is influenced by the presence of the tert-butoxycarbonyl group, which can be selectively removed under acidic conditions to reveal reactive sites on the pyrrolidine ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural and Functional Group Variations

The Boc-pyrrolidine scaffold is a common motif in pharmaceutical intermediates. Below is a detailed comparison with analogous compounds:

Acid

- Structure : Boc-protected pyrrolidine with two acetic acid groups.

- Functionality : Dual carboxylic acids enhance solubility in polar solvents and enable conjugation at both positions.

- Applications : Used as a linker in peptide-based drugs or bifunctional spacers in bioconjugates.

1-(tert-Butoxycarbonyl)-2-pyrrolidinone (SS-7905)

- Structure: Boc-protected pyrrolidinone (lactam form).

- Functionality : Lacks carboxylic acids but includes a ketone group, reducing polarity compared to the target compound.

- Applications : Intermediate for heterocyclic drug synthesis, particularly in kinase inhibitors .

2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic Acid (QJ-9175)

- Structure : Boc-pyrrolidine with a single acetic acid at the 2-position.

- Functionality: Monofunctional carboxylic acid limits conjugation versatility but improves lipophilicity.

- Applications : Building block for small-molecule prodrugs or single-site modifications .

1-[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]piperidine-4-carboxylic Acid (QC-3515)

Pharmaceutical Impurities and Regulatory Relevance

highlights structurally distinct impurities in pharmaceutical analysis, such as:

- MM0464.04 : A pyrimidine-piperazine derivative with butyl linkers.

- MM0464.19 : A cyclopentyl acetic acid hydrochloride with pyrimidinyl piperazine.

While these impurities are unrelated to the Boc-pyrrolidine scaffold, they underscore the importance of stringent purity standards for intermediates like 2,2'-(1-(Tert-butoxycarbonyl)pyrrolidine-3,4-diyl)diacetic acid in drug manufacturing .

Data Table: Key Properties of Compared Compounds

| Compound Name (CAS) | Functional Groups | Molecular Features | Applications |

|---|---|---|---|

| 2,2'-(1-(Boc)pyrrolidine-3,4-diyl)diacetic acid (1241675-48-8) | Boc, two -COOH | Bifunctional linker | Peptide synthesis, bioconjugates |

| 1-(Boc)-2-pyrrolidinone (85909-08-6) | Boc, ketone | Lactam structure | Kinase inhibitor intermediates |

| 2-(1-(Boc)pyrrolidin-2-yl)acetic acid (194154-91-1) | Boc, one -COOH | Monofunctional acid | Prodrug synthesis |

| QC-3515 (1440535-47-6) | Boc, piperidine, -COOH | Hybrid scaffold | CNS drug candidates |

Research Findings and Implications

- Solubility and Reactivity : The dual carboxylic acids in the target compound confer higher aqueous solubility compared to analogs like SS-7905 or QJ-9175, making it preferable for aqueous-phase reactions .

- Synthetic Utility : Unlike QC-3515 and QC-5452, which incorporate piperidine rings for conformational diversity, the target compound’s symmetrical diacetic acid structure is optimal for creating symmetrical drug conjugates.

- Regulatory Considerations : Impurities such as MM0464.04 and MM0464.19 () highlight the need for rigorous analytical profiling during Boc-pyrrolidine derivative synthesis to ensure compliance with pharmacopeial standards .

Biological Activity

2,2'-(1-(Tert-butoxycarbonyl)pyrrolidine-3,4-diyl)diacetic acid is a synthetic organic compound with the molecular formula C13H21NO6 and a molecular weight of approximately 287.31 g/mol. This compound is characterized by its unique structural features, including a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group and two acetic acid functional groups. The protective Boc group is commonly used in organic synthesis to prevent unwanted reactions during chemical transformations, making this compound a versatile building block for more complex molecules.

The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets. The presence of the diacetic acid moiety suggests potential interactions with enzymes or receptors that are involved in metabolic pathways. While specific mechanisms are not well-defined due to limited direct studies on this compound, its structural similarities to other biologically active compounds suggest possible roles in:

- Enzyme Inhibition : The diacetic acid groups may facilitate binding to active sites on enzymes.

- Nucleophilic Activity : The pyrrolidine ring can act as a nucleophile in biochemical reactions, potentially participating in the formation of new chemical bonds.

Case Studies and Experimental Data

- Antioxidant Properties : Preliminary studies indicate that compounds with similar structures exhibit antioxidant properties. For instance, derivatives of pyrrolidine have shown effectiveness in scavenging free radicals, which could be relevant for therapeutic applications in oxidative stress-related diseases.

- Antimicrobial Activity : Research on related pyrrolidine derivatives has demonstrated antibacterial and antifungal activities. For example, certain pyrrolidine-2,3-diones have been shown to inhibit the growth of pathogenic bacteria and fungi, suggesting that this compound may possess similar properties.

- Neuroprotective Effects : Some studies have explored the neuroprotective effects of pyrrolidine derivatives against neurodegenerative diseases. These compounds have been shown to reduce neuronal cell death in models of oxidative stress and inflammation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | Structure | Antioxidant properties |

| 2,2’-(1-(Tert-butoxycarbonyl)pyrrolidine-3,4-diyl)diacetic acid methyl ester | Structure | Potential enzyme inhibition |

| 1-(Tert-butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid | Structure | Antimicrobial activity |

Synthesis and Applications

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving amino acids or their derivatives.

- Introduction of the Tert-butoxycarbonyl Group : The Boc group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

- Attachment of Diacetic Acid Groups : This step involves esterification and hydrolysis reactions with suitable acylating agents.

These synthetic routes highlight the compound's versatility as a building block in organic chemistry and its potential applications in drug development.

Q & A

Basic: What are the optimal synthetic routes for preparing 2,2'-(1-(Tert-butoxycarbonyl)pyrrolidine-3,4-diyl)diacetic acid?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with Boc-protected pyrrolidine intermediates. For example, palladium-catalyzed coupling under inert atmospheres (e.g., using palladium diacetate and tert-butyl XPhos) is effective for introducing substituents. Reaction conditions such as temperature (40–100°C), solvent (tert-butyl alcohol), and time (5.5–17 hours) are critical for yield optimization. Post-synthetic deprotection (e.g., HCl hydrolysis at 93–96°C) ensures removal of Boc groups without degrading the diacetic acid backbone . Statistical design of experiments (DoE) can minimize trial runs by systematically varying parameters like catalyst loading and solvent ratios .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

High-resolution NMR (¹H/¹³C) is essential for confirming the stereochemistry and Boc-protection status. Reverse-phase HPLC with UV detection (e.g., at 210 nm) is recommended for purity assessment, especially to resolve epimers that may co-elute under standard conditions. Mass spectrometry (ESI-MS) provides molecular weight confirmation, while IR spectroscopy verifies carbonyl stretches (e.g., Boc C=O at ~1680 cm⁻¹). For impurity profiling, tandem LC-MS/MS can identify byproducts from incomplete coupling or hydrolysis .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

Due to the Boc group’s thermal sensitivity, avoid exposure to sparks or open flames (P210). Use PPE (gloves, goggles) to prevent contact with skin/eyes, as tert-butoxycarbonyl derivatives can release irritants upon decomposition. Work under inert atmospheres (N₂/Ar) during palladium-catalyzed steps to prevent catalyst oxidation. Always conduct reactions in a fume hood, and store the compound in a cool, dry environment away from acids/bases to avoid premature deprotection .

Advanced: How can reaction mechanisms for Boc deprotection be validated under varying conditions?

Methodological Answer:

Mechanistic studies require kinetic analysis (e.g., monitoring via in situ FTIR or NMR) to track Boc cleavage rates under acidic (HCl) or thermal conditions. Isotopic labeling (e.g., D₂O in hydrolysis) can confirm proton transfer pathways. Computational tools like density functional theory (DFT) simulate transition states to predict activation energies, which align with experimental Arrhenius plots. For example, ICReDD’s quantum chemical reaction path searches can identify intermediates in multi-step deprotection .

Advanced: How is stereochemical integrity maintained during synthesis?

Methodological Answer:

Steric hindrance from the Boc group directs regioselectivity during pyrrolidine functionalization. Chiral HPLC (e.g., using amylose-based columns) resolves epimers, while NOESY NMR confirms spatial arrangements. To minimize racemization, avoid prolonged heating (>80°C) during coupling steps. For diastereomeric byproducts, fractional crystallization in ethanol/water mixtures can isolate the desired isomer. Computational modeling (e.g., molecular dynamics) predicts steric clashes that lead to undesired stereoisomers .

Advanced: How should researchers address contradictory data in yield optimization studies?

Methodological Answer:

Contradictions often arise from unaccounted variables (e.g., trace moisture in solvents or catalyst lot variability). Apply multivariate analysis (e.g., PCA or PLS regression) to correlate reaction parameters with yields. Replicate experiments under controlled humidity/temperature, and use DoE to identify interactions between factors like catalyst loading and solvent polarity. Cross-validate results with independent techniques (e.g., comparing GC-MS and HPLC purity data) to resolve discrepancies .

Advanced: What computational strategies enhance the design of derivatives for biological testing?

Methodological Answer:

Leverage ICReDD’s integrated computational-experimental framework:

- Quantum chemical calculations (e.g., DFT) predict electronic properties and binding affinities.

- Machine learning models trained on existing SAR data prioritize derivatives with optimal LogP or hydrogen-bonding capacity.

- Molecular docking (AutoDock Vina) screens against target proteins (e.g., enzymes requiring diacetic acid motifs). Validate in vitro using SPR or fluorescence polarization assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.